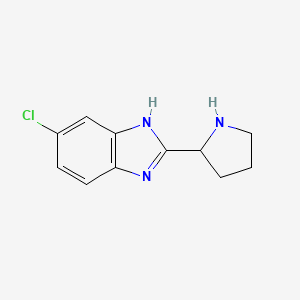

5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

CAS No.: 1035841-23-6

Cat. No.: VC3366933

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035841-23-6 |

|---|---|

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 6-chloro-2-pyrrolidin-2-yl-1H-benzimidazole |

| Standard InChI | InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) |

| Standard InChI Key | WTWLSXNDPSJKCT-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |

| Canonical SMILES | C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole belongs to the benzodiazole family of compounds, featuring a benzene ring fused to a diazole heterocycle. The molecule is characterized by a chlorine atom at the 5-position of the benzodiazole ring system and a pyrrolidin-2-yl substituent at the 2-position. This structural arrangement creates a compound with potential for hydrogen bonding and receptor interactions that may contribute to its biological activity profile.

Physical and Chemical Properties

While specific data for 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole is limited, related chlorinated benzimidazole compounds typically exist as white to off-white solid materials at room temperature. For instance, the structurally similar 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate (Domperidone maleate) appears as a white to off-white solid . Based on structural similarity, 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole would likely demonstrate similar physical characteristics.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of chlorinated benzodiazole derivatives typically involves multiple steps starting from appropriate substituted benzene derivatives. Based on synthetic approaches used for similar compounds, a potential synthetic route for 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole might involve the reaction of a suitable 4-chloro-1,2-phenylenediamine with pyrrolidine-2-carboxylic acid or a derivative thereof.

Spectroscopic Characterization Techniques

The characterization of similar 5-chloro-benzimidazole derivatives has been accomplished through various spectroscopic techniques. Researchers working with related compounds have employed FT-IR, Mass Spectrometry, and 1H NMR for structural confirmation . These analytical methods would be equally applicable to the confirmation of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole's structure and purity. The characteristic spectral patterns would include signals corresponding to the aromatic protons of the benzodiazole ring, the pyrrolidine ring protons, and the NH proton of the benzodiazole core.

Molecular Docking Studies

Computational Analysis Approaches

Molecular docking studies represent a valuable tool for predicting the binding interactions of compounds like 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole with potential biological targets. For related 5-chloro benzimidazole-2-one derivatives, researchers have successfully employed MCULE software for docking studies against PPAR-γ . Similar computational approaches could be used to evaluate the potential binding interactions of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole with various therapeutic targets.

Structure-Activity Relationship (SAR)

Key Structural Features

The potential biological activity of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole would likely be influenced by several key structural features:

-

The chlorine substituent at the 5-position, which could enhance lipophilicity and potentially facilitate membrane penetration

-

The benzodiazole core, which provides a rigid scaffold that can interact with receptor binding sites

-

The pyrrolidine moiety, which introduces a basic nitrogen atom that could enhance water solubility and participate in hydrogen bonding interactions

Comparative Analysis with Related Compounds

Research on related chlorinated benzimidazole derivatives has shown that specific structural modifications can significantly impact biological activity. For instance, in a series of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, compounds designated as DSR-16, DSR-8, and DSR-5 demonstrated enhanced binding capacity with PPAR-γ compared to other analogs . This suggests that minor structural variations can have substantial effects on receptor binding affinity and biological activity.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole would typically involve multiple complementary spectroscopic techniques. Based on methods used for similar compounds, the following analytical approaches would be appropriate:

-

FT-IR spectroscopy for identifying key functional groups

-

1H NMR spectroscopy for confirming proton environments and structural integrity

-

13C NMR for carbon framework confirmation

-

Mass spectrometry for molecular weight verification and fragmentation pattern analysis

| Analytical Technique | Parameter Evaluated | Expected Observation |

|---|---|---|

| HPLC | Chromatographic purity | Single major peak with >98% area |

| Elemental analysis | C, H, N percentages | Values within ±0.4% of theoretical |

| Melting point | Thermal behavior | Sharp melting point range (<2°C) |

| TLC | Chromatographic homogeneity | Single spot in multiple solvent systems |

These analytical methods would provide comprehensive characterization data to confirm the identity and purity of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole, which is essential for any biological or pharmacological evaluation.

Future Research Directions

Synthesis Optimization

Future research on 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole could focus on developing more efficient synthetic routes. Green chemistry approaches using environmentally friendly catalysts, similar to the Amberlite IRA 400-Cl resin used for some benzimidazole syntheses , might be explored to improve yield and reduce environmental impact. Microwave-assisted synthesis and continuous flow chemistry techniques could also be investigated to enhance synthetic efficiency.

Biological Activity Exploration

Further studies on the biological activity profile of 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole would be valuable for determining its potential therapeutic applications. Based on the activities observed with related compounds, the following investigations would be particularly interesting:

-

In vitro receptor binding studies with PPAR-γ and other nuclear receptors

-

Antimicrobial screening against various bacterial and fungal strains

-

Anti-inflammatory activity assessment in cellular and animal models

-

Evaluation of effects on central nervous system receptors, given the benzodiazole structural features

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume